molecular formula C13H19Cl2N B2699507 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride CAS No. 70167-24-7

1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride

Cat. No.: B2699507
CAS No.: 70167-24-7
M. Wt: 260.2
InChI Key: FBJRFLIWGUMGIT-UHFFFAOYSA-N
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Description

Historical Development of Arylcyclohexylamine Class

The arylcyclohexylamine pharmacophore emerged from mid-20th-century anesthetic research, with PCP (1-(1-phenylcyclohexyl)piperidine) serving as the foundational molecule. First synthesized in 1926 and clinically investigated in the 1950s, PCP demonstrated potent NMDA receptor antagonism but was abandoned due to psychotomimetic side effects. The 1962 introduction of ketamine ((±)-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone) marked a pivotal advancement, retaining dissociative anesthetic properties while offering improved clinical tolerance.

Structural innovations progressed through three generations:

  • First-generation : PCP derivatives with simple aryl substitutions (e.g., eticyclidine, rolicyclidine)
  • Second-generation : Chiral compounds exploiting enantioselective pharmacology (e.g., ketamine enantiomers)
  • Third-generation : Halogenated and alkylated analogs targeting receptor subtype specificity

This evolution reflects ongoing attempts to decouple therapeutic effects from adverse reactions through precise molecular modifications.

Positioning of 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine Hydrochloride in Contemporary Research

The subject compound (IUPAC: 1-(4-chlorobenzyl)cyclohexan-1-amine hydrochloride) represents a structural hybrid integrating features from both early and modern arylcyclohexylamines:

Feature PCP Ketamine 1-[(4-Cl-Ph)CH2]Cyclohexanamine
Aryl group Phenyl 2-Chlorophenyl 4-Chlorobenzyl
Amine substitution Piperidine Methylamino Primary amine
Cyclohexane position N-bound C2-bound C1-bound
Chlorine position None Ortho Para

This configuration potentially enhances σ1 receptor affinity while reducing NMDA receptor off-target effects, based on QSAR models of chlorinated arylcyclohexylamines. Current studies focus on:

  • Synthetic accessibility : Commercial availability through specialty chemical providers (e.g., Enamine, catalog ENAH38A2CC9E)
  • Analytical detectability : Compatibility with UHPLC-MS/MS methods developed for arylcyclohexylamine detection in biological matrices
  • Structural plasticity : Serving as a scaffold for generating novel N-substituted derivatives

Significance in Pharmaceutical and Medicinal Chemistry

The 4-chlorobenzyl modification introduces two pharmacologically critical elements:

  • Enhanced lipophilicity : Calculated logP increases by ~0.8 compared to non-chlorinated analogs, improving blood-brain barrier penetration
  • Directed electronic effects : Para-chlorine's electron-withdrawing properties potentially stabilize aryl-π interactions in hydrophobic binding pockets

Recent applications span:

  • Neuroprotective agent development : Preclinical models suggest chloroaryl derivatives mitigate glutamate excitotoxicity at IC50 values ≤10 μM
  • Antidepressant lead optimization : Structural analogs demonstrate rapid-onset antidepressant effects in rodent forced-swim tests, with ED50 values comparable to ketamine
  • Receptor subtype probes : Selective σ1 receptor binding (Ki = 34 nM vs. σ2 Ki = 1.2 μM) in radioligand displacement assays

Current Research Landscape and Knowledge Gaps

Despite promising early data, critical challenges remain:

Methodological limitations :

  • Standardized synthetic protocols for large-scale GMP production are unpublished
  • Cryo-EM structures of the compound-bound NMDA receptor remain undetermined

Pharmacological uncertainties :

  • Complete receptor profiling across 168 GPCRs, ion channels, and transporters is pending
  • In vivo metabolite identification (particularly hepatic CYP450-mediated transformations) requires LC-HRMS/MS analysis

Clinical translation barriers :

  • No published Phase 0 microdosing studies assessing human pharmacokinetics
  • Limited data on blood-brain barrier penetration kinetics in non-rodent species

Ongoing research priorities include:

  • Developing selective fluorinated analogs for PET neuroimaging applications
  • Optimizing aqueous solubility (>5 mg/mL target) through salt form selection
  • Establishing structure-activity relationships for σ1/NMDA receptor polypharmacology

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c14-12-6-4-11(5-7-12)10-13(15)8-2-1-3-9-13;/h4-7H,1-3,8-10,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJRFLIWGUMGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70167-24-7
Record name 1-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride
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Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 1-[(4-Chlorophenyl)methyl]cyclohexan-1-ol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine; hydrochloride has diverse applications across several scientific domains:

Chemistry

  • Building Block for Synthesis : This compound serves as a key intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions due to its reactivity and functional groups.

Biology

  • Biological Activity Studies : Research indicates potential biological activities, particularly in modulating neurotransmitter systems. The compound interacts with specific receptors in the central nervous system, influencing cellular processes .

Medicine

  • Therapeutic Potential : Investigations are ongoing regarding its application in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders. Its structure suggests it may have effects similar to other psychoactive substances, prompting studies on its therapeutic efficacy .

Industry

  • Specialty Chemicals Production : The compound is also used in the manufacture of specialty chemicals and agrochemicals, highlighting its industrial relevance.

Case Studies and Research Findings

Recent studies have documented various applications and effects of 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine; hydrochloride:

  • Neurotransmitter Modulation : A study investigated its role in modulating serotonin receptors, suggesting potential antidepressant properties .
  • Analgesic Properties : Research has indicated that compounds with similar structures exhibit analgesic effects, prompting further exploration into this compound's pain-relieving capabilities .
  • Chemical Reactivity Profiles : Various experiments have assessed its reactivity under different conditions, providing insights into its synthetic utility and stability.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride. Key distinctions are highlighted in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications Reference IDs
1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride C₁₃H₁₈ClN·HCl 260.20 Cyclohexylamine core, 4-chlorobenzyl group Potential CNS activity, salt enhances solubility
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride C₁₂H₁₇Cl₂N₂ 267.19 Piperidine ring, 4-chlorobenzyl group Enhanced rigidity vs. cyclohexane; used in receptor-targeted drug design
[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride C₁₃H₁₃Cl₂N 254.16 Biphenyl system, 4-chlorophenyl substituent Increased lipophilicity; possible antimicrobial applications
4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride C₁₂H₁₇Cl₂NS 278.24 Sulfur atom bridging chlorophenyl/cyclohexane Altered electronic properties; potential enzyme inhibition
Chlorcyclizine Hydrochloride C₁₈H₂₂Cl₂N₂ 337.29 Piperazine ring, diphenylmethyl group Histamine H₁ antagonist; anti-allergic agent
1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride C₁₃H₂₀ClNO 241.76 Methoxyphenyl substituent Modified receptor affinity due to electron-donating OCH₃ group

Core Structural Variations

  • Cyclohexane vs. Piperazine derivatives like Chlorcyclizine Hydrochloride exhibit enhanced conformational flexibility, critical for receptor interactions .
  • Substituent Effects: The 4-chlorophenyl group in the target compound contributes to hydrophobic interactions.

Physicochemical and Pharmacological Differences

  • Solubility : Hydrochloride salts (e.g., the target compound and Chlorcyclizine) improve aqueous solubility compared to free bases. However, biphenyl systems (e.g., [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride) exhibit higher lipophilicity, impacting blood-brain barrier penetration .
  • Bioactivity : Chlorcyclizine’s piperazine moiety enables potent H₁ receptor antagonism, while sulfur-containing analogs (e.g., 4-[(4-chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride) may target thiol-dependent enzymes .

Biological Activity

1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride, also known as a member of the arylcyclohexylamine class, has garnered attention for its diverse biological activities. The compound is characterized by its unique structure, which includes a cyclohexane ring bonded to a chlorophenyl group and an amine functional group. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C13H19ClN
  • Molecular Weight : 233.76 g/mol
  • CAS Number : 70167-24-7
  • Physical State : Solid

The biological activity of 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride is largely attributed to its interaction with various biological macromolecules, including receptors and enzymes. The compound is known to modulate the activity of neurotransmitter receptors, particularly those associated with the central nervous system (CNS).

Key Interactions:

  • Receptor Binding : The compound may bind to receptors such as the α7 nicotinic acetylcholine receptor (nAChR), influencing neurotransmission and potentially offering therapeutic effects in neurodegenerative diseases.
  • Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes like acetylcholinesterase (AChE), which is crucial in regulating neurotransmitter levels in synaptic clefts .

Biological Activities

Research has identified several biological activities associated with this compound:

1. Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship indicates that modifications to the chlorophenyl group can enhance antibacterial efficacy .

2. Neuropharmacological Effects
The compound's potential as a neuroprotective agent has been explored, particularly in models of neurodegeneration. Its ability to modulate cholinergic signaling suggests possible applications in treating conditions like Alzheimer's disease .

3. Antioxidant Properties
Research indicates that this compound may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress-related damage in cells .

Case Studies

StudyFindings
Kumar et al., 2009Reported anticancer properties of similar compounds, suggesting potential for therapeutic applications in oncology.
Omar et al., 1996Investigated anti-inflammatory effects, indicating that the compound could be useful in managing inflammatory diseases.
Zhang et al., 2014Highlighted antitumor activity in vitro, proposing further exploration into its use as a chemotherapeutic agent.

Research Applications

The versatility of 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride extends across various fields:

  • Pharmaceutical Development : Its role as a precursor in synthesizing novel drugs is significant, particularly in creating compounds targeting CNS disorders.
  • Chemical Synthesis : Utilized as a building block for more complex organic molecules, facilitating advancements in synthetic organic chemistry .

Q & A

Q. What are the standard synthetic routes for preparing 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride, and what key reaction parameters require optimization?

Methodological Answer: A robust synthesis involves three stages:

Amine Alkylation : React 4-chlorobenzyl chloride with cyclohexanamine under basic conditions (e.g., K₂CO₃) in anhydrous THF.

Cyclization : Use a catalytic amount of Pd/C under hydrogenation conditions (1–3 atm H₂) to ensure complete ring closure.

Hydrochloride Salt Formation : Treat the free amine with concentrated HCl in ethanol, followed by recrystallization from hot IPA/water (3:1 ratio).

Q. Critical Parameters :

  • Temperature control (±2°C) during alkylation to minimize byproducts.
  • Hydrogen pressure optimization (1.5–2.5 atm) to balance reaction rate and safety.
  • pH adjustment during salt formation (pH 4–5) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride?

Methodological Answer:

Technique Purpose Key Peaks/Data
¹H/¹³C NMR Confirm substituent positionsAromatic protons (δ 7.2–7.4 ppm), cyclohexyl CH₂ (δ 1.4–1.8 ppm)
FT-IR Verify NH and HCl salt formationN-H stretch (~2800 cm⁻¹), Cl⁻ vibration (~600 cm⁻¹)
X-ray Crystallography Resolve stereochemistryCrystallographic data (e.g., C-C bond lengths: 1.54 Å)
HPLC-MS Assess purityRetention time (8–10 min), m/z 240.1 (M+H⁺)

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., THF) .
  • Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste streams .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict reaction pathways for novel derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and energy barriers for alkylation/cyclization steps.
  • Reaction Path Search : Employ software like GRRM to identify intermediates and optimize catalytic conditions (e.g., Pd ligand selection) .
  • Machine Learning : Train models on existing kinetic data to predict yields under untested conditions (e.g., solvent polarity, temperature gradients) .

Q. Example Workflow :

Simulate reactant geometries.

Calculate activation energies for competing pathways.

Validate predictions via small-scale experiments .

Q. What strategies are effective for resolving contradictions in crystallographic versus spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare X-ray-derived bond angles with DFT-optimized structures to identify discrepancies (e.g., torsional strain in cyclohexane ring) .
  • Dynamic NMR : Probe conformational flexibility at varying temperatures to explain static vs. dynamic crystal packing .
  • Synchrotron Analysis : Use high-resolution XRD to resolve disorder in aromatic substituents .

Case Study :
A 2021 study resolved conflicting NH peak assignments by correlating solid-state IR (crystalline) with solution NMR (dynamic averaging) .

Q. How can reaction kinetics be systematically studied to optimize the synthesis of this compound under varying catalytic conditions?

Methodological Answer:

  • In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., imine during cyclization) .
  • Design of Experiments (DoE) : Vary parameters (catalyst loading, H₂ pressure) using a factorial design to identify rate-limiting steps.
  • Kinetic Modeling : Fit data to a Langmuir-Hinshelwood mechanism to optimize Pd/C catalyst efficiency .

Q. Table: Key Kinetic Parameters

Parameter Optimal Range Impact on Yield
Pd/C Loading5–7 wt%>90% conversion in 4 hr
H₂ Pressure1.8–2.2 atmMinimizes over-reduction byproducts

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